4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-10-5-6-13-12-9(10)8-14-15(12)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOUJKSLMRQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NN(C2=NC=C1)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161349 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-54-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the pyrazolo[3,4-b]pyridine core with tetrahydro-2H-pyran-2-yl halides or other suitable derivatives under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction can produce saturated pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
Overview
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant potential in various scientific fields, particularly medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core with methoxy and tetrahydro-2H-pyran-2-yl substituents, lends itself to a variety of applications.
Medicinal Chemistry
This compound serves as a promising scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and target specificity. Research indicates that derivatives of this compound may be effective in modulating neurological pathways and addressing inflammatory conditions.
Case Study:
A study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives in treating neurodegenerative diseases. The results showed that certain modifications to the 4-methoxy group increased binding affinity to specific receptors involved in neuroprotection, suggesting potential therapeutic applications in Alzheimer's disease treatment.
Organic Synthesis
This compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation, makes it a valuable building block in organic synthesis.
Table: Comparison of Reaction Types
| Reaction Type | Description | Application |
|---|---|---|
| Nucleophilic Substitution | Substitutes functional groups on the core | Synthesis of pharmaceuticals |
| Oxidation | Converts methoxy to aldehyde or carboxylic acid | Structural modifications |
| Reduction | Reduces pyrazolo core for saturation | Development of new derivatives |
Biological Studies
The compound is also utilized in biological studies to investigate enzyme inhibition and receptor binding. Its unique structure allows researchers to explore its interactions with various biological targets.
Case Study:
In a recent study focusing on enzyme inhibition, this compound was shown to inhibit specific kinases involved in cancer cell proliferation. This finding highlights its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydro-2H-pyran-2-yl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Pharmacological Profiles
- Antiviral Activity : ARA-04/ARA-05 derivatives demonstrate HSV-1 inhibition via undefined mechanisms, highlighting the scaffold’s versatility. The target compound’s lack of carboxylate or phenyl groups may limit similar antiviral efficacy .
Research Findings and Data Tables
Physicochemical Properties Comparison
| Property | 4-Methoxy-1-THP Derivative | 5-Bromo-1-THP Derivative | APcK110 |
|---|---|---|---|
| Molecular Weight | 249.28 g/mol | 316.58 g/mol | 383.39 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 | 2.8 ± 0.5 | 3.5 ± 0.6 |
| Solubility | Moderate (DMSO > 10 mM) | Low (DMSO < 5 mM) | Low (DMSO < 2 mM) |
| Key Applications | Intermediate | Cross-coupling precursor | Kinase inhibition |
Biological Activity
4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 1416714-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolo[3,4-b]pyridine core, has garnered attention for various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a methoxy group and a tetrahydro-2H-pyran-2-yl substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 219.26 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1416714-54-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and tetrahydro-2H-pyran groups enhance the compound's binding affinity and specificity, potentially modulating various biological pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Preliminary studies indicate that compounds with a pyrazolo[3,4-b]pyridine core can possess antimicrobial properties. Specific derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays have suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
3. Neuroprotective Effects
Given its structural similarities to other neuroactive compounds, there is potential for neuroprotective applications. Research is ongoing to explore its efficacy in models of neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridines, including:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various pyrazolo[3,4-b]pyridine derivatives against clinical isolates. The results indicated that certain derivatives exhibited significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against resistant strains .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazolo[3,4-b]pyridine derivatives. The study demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .
Q & A
Q. Basic
- 1H/13C NMR : Identify substituents (e.g., THP’s anomeric proton at δ 5.3–5.5 ppm; methoxy group at δ 3.8–4.0 ppm) and verify regiochemistry .
- IR spectroscopy : Detect functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding patterns and confirm stereochemistry, as demonstrated in pyrazolo[3,4-b]pyridine analogs .
How can researchers optimize the glycosylation step in nucleoside analog synthesis?
Advanced
Glycosylation efficiency depends on:
- Anionic intermediates : Use sodium salts of pyrazolo[3,4-b]pyridines to enhance nucleophilicity at N-1 .
- SN2 mechanism : Employ α-halopentofuranoses (e.g., ribofuranosyl chlorides) with Walden inversion for β-configuration .
- Protecting groups : THP enhances solubility and stability during glycosylation. Monitor reaction progress via TLC or HPLC to avoid side products .
How to address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Advanced
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Structural variability : Subtle differences in substituents (e.g., methoxy vs. trifluoromethyl) alter lipophilicity and target binding .
- Assay conditions : Validate using standardized protocols (e.g., h-TNAP inhibition assays) and replicate studies .
- Metabolic stability : Compare pharmacokinetic profiles (e.g., microsomal stability assays) to differentiate true activity from artifacts .
What structural features influence pharmacological activity?
Q. Basic
- Methoxy group : Enhances electron density, affecting binding to enzymes like kinases or PDEs .
- THP group : Improves metabolic stability by shielding reactive sites from cytochrome P450 oxidation .
- Core rigidity : The fused pyrazolo-pyridine system enables planar interactions with hydrophobic enzyme pockets .
What computational methods support SAR studies of this scaffold?
Q. Advanced
- 3D-QSAR : Model substituent effects on activity using CoMFA/CoMSIA .
- Molecular docking : Predict binding modes with targets like soluble guanylate cyclase (e.g., nelociguat’s interaction with Arg 116) .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations to validate docking poses) .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles (P261, P271) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .
How to design derivatives with improved metabolic stability?
Q. Advanced
- Electron-withdrawing groups : Introduce trifluoromethyl or halogens to reduce CYP-mediated oxidation .
- Bioisosteres : Replace methoxy with sulfonyl or carbamate groups to maintain polarity while enhancing stability .
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
